molecular formula C19H22O2 B12295879 3-Heptanone, 5-hydroxy-1,7-diphenyl-

3-Heptanone, 5-hydroxy-1,7-diphenyl-

Cat. No.: B12295879
M. Wt: 282.4 g/mol
InChI Key: CCNKTMMNRPJQHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydroyashabushiketol involves the use of various organic synthesis techniques. One common method includes the condensation of appropriate aromatic aldehydes with heptanone derivatives under acidic or basic conditions. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of dihydroyashabushiketol may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Dihydroyashabushiketol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dihydroyashabushiketol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its anti-inflammatory and anticancer properties.

    Medicine: Investigated for potential therapeutic applications in treating diseases such as cancer and tuberculosis.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of dihydroyashabushiketol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydroyashabushiketol stands out due to its specific structural features and unique combination of biological activities. Its ability to target multiple pathways makes it a versatile compound for various research applications .

Properties

IUPAC Name

5-hydroxy-1,7-diphenylheptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18,20H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNKTMMNRPJQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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